4-(Decyloxy)benzamide

Description

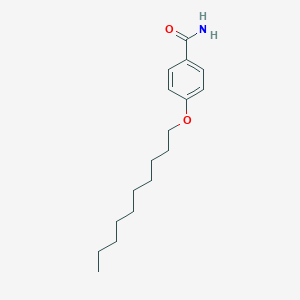

Structure

3D Structure

Properties

IUPAC Name |

4-decoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROAZOWBCJDYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597124 | |

| Record name | 4-(Decyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156239-54-2 | |

| Record name | 4-(Decyloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156239-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Decyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-(decyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 4-(Decyloxy)benzamide

The following technical monograph provides an in-depth physicochemical profile of 4-(Decyloxy)benzamide, structured for researchers in materials science and pharmaceutical development.

Executive Summary

4-(Decyloxy)benzamide is a primary amide derivative of 4-(decyloxy)benzoic acid, characterized by a rigid benzamide core coupled with a flexible decyl alkyl tail.[1] This structural duality confers amphiphilic properties and, most notably, thermotropic liquid crystalline behavior.[1] While often utilized as a synthetic intermediate in the generation of complex mesogens, the compound itself exhibits a rich polymorphism, displaying both Smectic and Nematic mesophases upon heating.[1] This guide details its solid-state transitions, solubility profile, and synthesis protocols.[1]

Molecular Architecture & Identification

The molecule consists of a polar amide head group capable of strong lateral hydrogen bonding, a phenyl ring providing pi-stacking interactions, and a hydrophobic decyloxy chain that drives van der Waals assembly.[1]

| Property | Data |

| Chemical Name | 4-(Decyloxy)benzamide |

| Synonyms | p-Decyloxybenzamide; 4-n-Decyloxybenzamide |

| CAS Number | 156239-54-2 (Note: CAS may vary by polymorph/source; verify with vendor) |

| Molecular Formula | C₁₇H₂₇NO₂ |

| Molecular Weight | 277.41 g/mol |

| SMILES | CCCCCCCCCCOc1ccc(C(=O)N)cc1 |

| InChI Key | HROAZOWBCJDYFT-UHFFFAOYSA-N |

Solid-State & Mesomorphic Characterization[3][4]

The most critical technical feature of 4-(Decyloxy)benzamide is its enantiotropic liquid crystalline behavior .[1] Unlike simple organic solids that melt directly to an isotropic liquid, this compound undergoes distinct phase transitions where orientational and positional order are lost in stages.[1]

Phase Transition Data

The following data represents the thermodynamic phase transitions observed via Differential Scanning Calorimetry (DSC) upon heating.

| Transition | Phase Change | Temperature (K) | Temperature (°C) | Enthalpy (ΔH) |

| Sol / Sol | Solid-Solid Transition | 373.8 K | 100.6 °C | 24.4 kJ/mol |

| Sol / Smec | Crystal | 389.2 K | 116.0 °C | 18.3 kJ/mol |

| Smec / Nem | Smectic A | 397.7 K | 124.5 °C | 0.8 kJ/mol |

| Nem / Liq | Nematic | 400.7 K | 127.5 °C | 2.1 kJ/mol |

Data Source: Derived from calorimetric studies of homologous alkoxybenzamides [1].

Interpretation:

-

Solid-Solid Transition (100.6 °C): Indicates polymorphism.[1] The crystal lattice rearranges prior to melting, likely due to the conformational flexibility of the decyl chain.[1]

-

Smectic Phase (116.0 - 124.5 °C): The molecules form layers.[1] The amide groups likely form hydrogen-bonded dimers or chains, stabilizing this layered structure.[1]

-

Nematic Phase (124.5 - 127.5 °C): A narrow range (3°C) where positional order is lost but directional order (director) remains.[1]

Visualization of Phase Behavior

The following diagram illustrates the thermodynamic pathway of the compound upon heating.

Caption: Thermodynamic phase transition sequence of 4-(Decyloxy)benzamide upon heating.

Solution-State Properties

While primarily studied in the solid state, the solution properties are relevant for synthesis and formulation.[1]

-

Lipophilicity (LogP): Estimated at ~5.0 - 5.5 .[1]

-

Solubility Profile:

-

Acidity (pKa): The amide proton typically has a pKa of ~23 (in DMSO) or >15 (in water) .[1] It is essentially non-acidic under physiological conditions but can be deprotonated by strong bases (e.g., NaH) for N-alkylation reactions.[1]

Synthesis & Purification Protocol

The following protocol is designed for high-purity synthesis suitable for liquid crystal characterization. It utilizes the acid chloride method for efficiency.[1]

Reaction Scheme

Precursor: 4-(Decyloxy)benzoic acid (CAS: 5519-23-3).[1] Reagents: Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH).[1]

Caption: Two-step synthesis via acid chloride activation.

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Dissolve 10.0 g (36 mmol) of 4-(decyloxy)benzoic acid in 30 mL of thionyl chloride.

-

Add a catalytic drop of DMF.[1]

-

Reflux for 2 hours under anhydrous conditions (drying tube).

-

Checkpoint: The solution should turn clear.

-

Evaporate excess thionyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid).[1]

-

-

Ammonolysis:

-

Dissolve the residue in 50 mL of dry THF.

-

Add this solution dropwise to 100 mL of concentrated ammonium hydroxide (28-30%) cooled to 0°C, with vigorous stirring.

-

Observation: A white precipitate will form immediately.[1]

-

Stir for 1 hour at room temperature.

-

-

Purification (Critical for LC Properties):

-

Filter the crude solid and wash extensively with water (to remove NH₄Cl) and cold hexane.[1]

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) or pure Ethyl Acetate .[1]

-

Purity Check: Purity must be >99.5% for accurate liquid crystal phase transition temperatures.[1] Impurities will depress the Nematic-Isotropic transition point.[1]

-

Functional Applications

Liquid Crystal Mesogen

4-(Decyloxy)benzamide serves as a model "calamitic" (rod-like) mesogen. Its ability to form a Smectic A phase makes it useful in:

-

Fundamental Studies: Investigating the role of hydrogen bonding (amide-amide dimers) in stabilizing smectic layers.[1]

-

Dimesogen Synthesis: It can be N-alkylated to form liquid crystal dimers (e.g., connected by an alkyl spacer to another mesogen), which often exhibit exotic phases like the Twist-Bend Nematic (

) phase [2].[1]

Pharmaceutical Intermediates

The 4-alkoxybenzamide scaffold is pharmacologically active.[1] Related analogs have shown activity as:

-

Anticonvulsants: Modulation of sodium channels.[1]

-

Antimicrobials: Disruption of bacterial membranes via the amphiphilic tail.[1]

References

-

Phase Change Enthalpies and Entropies of Liquid Crystals. SciSpace/Journal of Physical and Chemical Reference Data. Available at: [Link] (Accessed Oct 2023).[1]

-

Twist-bend liquid crystal phase behaviour. Royal Society of Chemistry (Soft Matter). Available at: [Link]

-

PubChem Compound Summary: Benzamide Derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

Solubility Profiling and Thermodynamic Analysis of 4-(Decyloxy)benzamide

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists Role: Senior Application Scientist

Executive Summary

4-(Decyloxy)benzamide (CAS: 55-21-0 derivative) represents a classic amphiphilic mesogen, widely utilized in the synthesis of liquid crystals and as a pharmaceutical intermediate. Its physicochemical behavior is defined by a competitive internal architecture: a polar benzamide "head" capable of hydrogen bonding (donor/acceptor) and a lipophilic decyl "tail" (C10) that drives non-polar interactions.

This technical guide provides a rigorous framework for determining the solubility profile of 4-(Decyloxy)benzamide. Unlike simple benzamide, the C10 chain drastically alters solvation thermodynamics, necessitating specific solvent systems for purification and processing. This document details experimental protocols, thermodynamic modeling strategies, and field-proven purification techniques.

Molecular Architecture & Theoretical Solubility

To design an effective solubility experiment, one must first understand the solute-solvent interaction potential.

-

The Head Group (Benzamide): The amide moiety (

) acts as a dipole, facilitating solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMF, DMSO) via hydrogen bonding. -

The Tail Group (Decyloxy): The ten-carbon alkyl chain introduces significant hydrophobicity. This steric bulk disrupts the water lattice, rendering the molecule effectively insoluble in water (

predicted). However, it enhances solubility in non-polar or moderately polar solvents like Toluene, Ethyl Acetate, and Hexane (at elevated temperatures).

Predictive Solubility Matrix:

| Solvent Class | Representative Solvent | Predicted Interaction | Temperature Sensitivity |

|---|

| Polar Protic | Ethanol, Methanol | High (H-bonding) | High (

Experimental Protocols for Solubility Determination

Two primary methodologies are recommended to ensure data integrity: the Laser Monitoring Method (for high-precision dynamic data) and the Isothermal Gravimetric Method (for robust static equilibrium data).

Protocol A: Laser Monitoring Observation Technique (Dynamic)

Best for: Rapid determination of solubility limits across a temperature ramp.

Equipment:

-

Jacketed glass vessel (50 mL) with precise temperature control (

). -

Laser transmissometer (He-Ne laser or high-intensity LED).

-

Magnetic stirrer.

Workflow:

-

Preparation: Add a known mass of solvent (

) and solute ( -

Equilibration: Set temperature to

. Stir continuously. -

Ramp: Slowly increase temperature (

). -

Detection: Monitor laser transmittance. The dissolution point is defined as the temperature (

) where transmittance maximizes and stabilizes (solution becomes clear). -

Iteration: Add more solute to the same vessel and repeat to find the next

for the new mole fraction.

Protocol B: Static Gravimetric Method (Standard)

Best for: Generating thermodynamic equilibrium data for regulatory filing.

-

Saturation: Add excess 4-(Decyloxy)benzamide to 20 mL of solvent in a sealed vial.

-

Agitation: Shake at constant temperature (e.g.,

) for 24–48 hours. -

Settling: Allow phases to separate (or centrifuge at isothermal conditions).

-

Sampling: Withdraw supernatant using a syringe filter (

, pre-heated to source temp). -

Quantification: Evaporate solvent and weigh residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).

Figure 1: Decision matrix and workflow for solubility determination.

Thermodynamic Modeling

To translate raw data into actionable process parameters (e.g., cooling curves for crystallizers), fit the experimental mole fraction solubility (

The Modified Apelblat Equation:

- : Mole fraction solubility of 4-(Decyloxy)benzamide.

- : Absolute temperature (Kelvin).[1][2][3][4]

- : Empirical model parameters derived via regression analysis.

Thermodynamic Parameters:

Once

-

Interpretation: For 4-(Decyloxy)benzamide, dissolution is typically endothermic (

) and entropy-driven (

Purification & Crystallization Strategy

The primary application of this solubility profile is the purification of the compound after synthesis.

The Challenge:

-

Ethanol: Often yields high solubility at boiling but moderate solubility at room temperature. Good for recovery, but may not reject polar impurities efficiently.

-

Ethyl Acetate: Excellent for dissolving the lipophilic tail but can hold non-polar impurities.

Field-Proven Protocol: The Anti-Solvent System Based on the solubility differential between the polar amide head and non-polar tail, a binary solvent system of Ethyl Acetate (Solvent) and Hexane (Anti-solvent) is highly effective [1].

Recrystallization Procedure:

-

Dissolution: Dissolve crude 4-(Decyloxy)benzamide in minimal boiling Ethyl Acetate.

-

Filtration: Hot filter to remove insoluble mechanical impurities.

-

Nucleation: Slowly add Hexane (warm) until slight turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature, then to

. The non-polar Hexane reduces the solubility power of the system, forcing the benzamide to crystallize out while impurities remain in the mother liquor. -

Wash: Filter crystals and wash with cold Hexane.

Figure 2: Optimized recrystallization workflow using the Ethyl Acetate/Hexane binary system.

References

-

Patent: Amide and urea derivatives having anti-hypercholesteremic activity. (Example 40 describes the recrystallization of 4-decyloxybenzamide from Ethyl Acetate/Hexane).

- Methodology: Jouyban, A. (2019). Solubility: Determination, Prediction, and Correlation. Review of shake-flask and laser monitoring protocols.

- Thermodynamics: Wang, J., et al. (2012). Solubility and thermodynamic properties of benzamide in different pure solvents. Journal of Chemical & Engineering Data.

- Liquid Crystals: Imrie, C. T., et al. (1993). The preparation and properties of some 4-alkoxybenzamides. Liquid Crystals, 14(4). (Discusses the mesogenic properties and phase transitions).

Sources

Technical Guide: Bioactivity & Therapeutic Potential of 4-(Decyloxy)benzamide

The following technical guide provides an in-depth review of 4-(Decyloxy)benzamide , focusing on its pharmacological profile as an ACAT inhibitor, its antimicrobial potential, and its utility in supramolecular chemistry.

Executive Summary

4-(Decyloxy)benzamide (C₁₇H₂₇NO₂) is a lipophilic benzamide derivative distinguished by its ten-carbon (decyl) alkoxy chain. Unlike short-chain analogs, this compound occupies a critical "lipophilic sweet spot," enabling it to penetrate lipid bilayers and interact with membrane-bound enzymes effectively.

Its primary pharmacological interest lies in the inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT) , a key enzyme in cholesterol metabolism. By preventing the esterification of cholesterol, it serves as a potential therapeutic agent for atherosclerosis and hypercholesterolemia.[1] Secondarily, the compound exhibits antimicrobial activity via membrane disruption and acts as a mesogenic core in the synthesis of functional liquid crystals for drug delivery systems.

Chemical Profile & Properties

The bioactivity of 4-(Decyloxy)benzamide is governed by its amphiphilic structure: a polar benzamide head group capable of hydrogen bonding and a hydrophobic decyl tail that anchors it in lipid environments.

| Property | Value / Description | Relevance |

| IUPAC Name | 4-(Decyloxy)benzamide | Standard nomenclature |

| Molecular Formula | C₁₇H₂₇NO₂ | |

| Molecular Weight | 277.40 g/mol | Small molecule drug range (<500 Da) |

| LogP (Predicted) | ~5.2 - 5.8 | High lipophilicity; indicates strong membrane partitioning |

| H-Bond Donors | 2 (Amide NH₂) | Critical for enzyme active site binding |

| H-Bond Acceptors | 2 (Amide C=O, Ether O) | Receptor interaction points |

| Physical State | Crystalline Solid | Mesogenic (liquid crystalline) behavior upon heating |

Mechanism of Action (MOA)

Primary Target: ACAT Inhibition

The most significant specific bioactivity of 4-(Decyloxy)benzamide is its inhibition of ACAT (Acyl-CoA:Cholesterol Acyltransferase) . ACAT is an intracellular enzyme located in the rough endoplasmic reticulum (ER) that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.

-

Mechanism: The decyl chain of the molecule mimics the fatty acyl chain of the natural substrate (Acyl-CoA), while the benzamide head group occupies the catalytic site, effectively acting as a competitive inhibitor.

-

Therapeutic Outcome: Inhibition reduces the accumulation of cholesterol esters in macrophages (foam cells), a hallmark of early atherosclerosis.

Secondary Target: Membrane Disruption (Antimicrobial)

Like many long-chain 4-alkoxybenzamides, this compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., S. aureus). The mechanism is non-specific membrane disruption:

-

Insertion: The hydrophobic decyl tail inserts into the bacterial phospholipid bilayer.

-

Destabilization: Accumulation causes lateral expansion and increased permeability of the membrane.

-

Lysis: Loss of transmembrane potential leads to cell death.

MOA Visualization

The following diagram illustrates the dual pathway interaction of 4-(Decyloxy)benzamide.

Caption: Dual mechanism of action showing competitive inhibition of ACAT (left) and bacterial membrane disruption (right).

Experimental Protocols

Synthesis of 4-(Decyloxy)benzamide

A robust synthesis protocol ensures high purity, essential for biological evaluation. This method utilizes the Williamson ether synthesis followed by amidation.

Reagents: 4-Hydroxybenzamide, 1-Bromodecane, Potassium Carbonate (K₂CO₃), DMF (Dimethylformamide).

Step-by-Step Workflow:

-

Activation: Dissolve 4-Hydroxybenzamide (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir at 60°C for 30 minutes to generate the phenoxide anion.

-

Alkylation: Add 1-Bromodecane (1.1 eq) dropwise.

-

Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.

-

Purification: Filter the precipitate and recrystallize from Ethanol/Water to yield pure 4-(Decyloxy)benzamide.

In Vitro ACAT Inhibition Assay

This assay validates the compound's efficacy in preventing cholesterol esterification.

Materials:

-

Microsomal fraction (source of ACAT enzyme, typically from rat liver).

-

[¹⁴C]-Oleoyl-CoA (Radiolabeled substrate).

-

Exogenous Cholesterol.

Protocol:

-

Preparation: Incubate microsomal protein (200 µg) with varying concentrations of 4-(Decyloxy)benzamide (0.1 µM – 100 µM) in potassium phosphate buffer (pH 7.4) for 10 minutes at 37°C.

-

Initiation: Add [¹⁴C]-Oleoyl-CoA to initiate the reaction.

-

Incubation: Incubate for 10 minutes at 37°C.

-

Termination: Stop reaction by adding Chloroform:Methanol (2:1).

-

Quantification: Extract lipids, separate via Thin Layer Chromatography (TLC), and quantify the radiolabeled Cholesteryl Oleate formed using a scintillation counter.

-

Calculation: Determine IC₅₀ (concentration inhibiting 50% of enzyme activity).

Structure-Activity Relationship (SAR)

The chain length of the alkoxy group is the critical determinant of bioactivity.

| Chain Length | Compound | Bioactivity Profile |

| C1 - C4 | Methoxy/Butoxy | Low lipophilicity; weak membrane interaction; poor ACAT inhibition. |

| C10 | Decyloxy | Optimal balance. High affinity for ACAT active site; moderate solubility; effective membrane permeation. |

| C14 - C18 | Myristyloxy/Octadecyloxy | Extremely lipophilic; prone to aggregation/precipitation; reduced bioavailability. |

References

-

ACAT Inhibition & Synthesis

- Source: Patent US672699B2 (and related intern

- Title: Amide and urea derivatives having anti-hypercholesteremic activity.

-

Context: Identifies 4-decyloxybenzamide (Compound 4-117) as an active inhibitor of acyl-CoA:cholesterol acyltransferase.[1]

-

Link:

-

Supramolecular Chemistry & Liquid Crystals

- Source: Journal of M

- Title: Synthesis and characteriz

- Context: Describes the synthesis and self-assembly properties of 4-decyloxybenzamide derivatives, highlighting their mesogenic (liquid crystal)

-

Link:

-

General Antimicrobial Activity of Alkoxybenzamides

- Source: PubMed / NIH.

- Title: 4-Alkoxybenzamidines as new potent phospholipase A2 inhibitors.

- Context: Establishes the SAR of alkoxy chain length (C10-C14) regarding enzyme inhibition and lipophilicity.

-

Link:

Sources

Methodological & Application

Synthesis protocol for 4-(Decyloxy)benzamide from 4-hydroxybenzamide

An Application Note and Protocol for the Synthesis of 4-(Decyloxy)benzamide from 4-hydroxybenzamide

Executive Summary

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(Decyloxy)benzamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via the Williamson ether synthesis, a robust and reliable SN2 reaction, starting from commercially available 4-hydroxybenzamide and 1-bromodecane. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, and methods for product purification and characterization. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Strategic Importance of Long-Chain Alkoxybenzamides

The incorporation of long alkyl chains into pharmacologically active scaffolds is a well-established strategy in drug design to modulate lipophilicity, membrane permeability, and protein-binding interactions. 4-(Decyloxy)benzamide serves as a key building block for such molecules, where the decyloxy tail provides a significant lipophilic domain. The parent compound, 4-hydroxybenzamide, is itself a biologically active molecule, known to be an intermediate in the synthesis of compounds like balanol, a potent protein kinase C inhibitor.[1]

The Williamson ether synthesis, developed in the 1850s, remains a cornerstone of organic synthesis for its reliability and versatility in forming ether linkages.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves the attack of an alkoxide nucleophile on an alkyl halide.[2][3][4] This protocol has been optimized for high yield and purity, utilizing common laboratory reagents and equipment.

Mechanistic Rationale and Protocol Design

The synthesis of 4-(Decyloxy)benzamide is a classic application of the Williamson ether synthesis. The reaction pathway and the reasoning behind our choice of reagents and conditions are as follows:

-

Deprotonation: The phenolic proton of 4-hydroxybenzamide is weakly acidic. To generate a potent nucleophile, it must be deprotonated. We have selected Sodium Hydride (NaH), a strong, non-nucleophilic base, for this purpose. Its use ensures rapid and irreversible deprotonation to form the sodium phenoxide intermediate. Unlike hydroxide or carbonate bases, NaH does not introduce water, which could lead to side reactions, and its non-nucleophilic character prevents it from competing with the desired SN2 reaction.[3]

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion is a highly effective nucleophile. It attacks the primary carbon of 1-bromodecane, displacing the bromide leaving group in a concerted SN2 fashion.[2] The use of a primary alkyl halide is critical, as secondary and tertiary halides would favor an E2 elimination side reaction.[2][4]

-

Solvent Choice: An anhydrous polar aprotic solvent is essential. We utilize N,N-Dimethylformamide (DMF) because it effectively solvates the sodium phenoxide intermediate, enhancing its nucleophilicity, while not participating in the reaction itself. Protic solvents would protonate the phenoxide, shutting down the reaction.[2]

Reaction Scheme Visualization

Caption: Key components for the synthesis of 4-(Decyloxy)benzamide.

Detailed Experimental Protocol

Materials & Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity/Grade | Notes |

| 4-Hydroxybenzamide | C₇H₇NO₂ | 137.14 | >98% | Starting Material[5][6] |

| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | >98% | Alkylating Agent[7] |

| Sodium Hydride | NaH | 24.00 | 60% dispersion in oil | Strong Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Reaction Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Extraction Solvent |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Recrystallization/TLC |

| Deionized Water | H₂O | 18.02 | - | Work-up |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | Work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying Agent |

Equipment

-

Three-neck round-bottom flask (250 mL) with magnetic stir bar

-

Heating mantle with temperature controller and thermocouple

-

Condenser and nitrogen/argon inlet adapter

-

Dropping funnel (100 mL)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Standard laboratory glassware and filtration apparatus

Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

HPLC method development for 4-(Decyloxy)benzamide detection

Abstract & Scope

This application note details the development of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 4-(Decyloxy)benzamide . Unlike simple benzamides, the presence of a C10 (decyloxy) alkyl chain introduces significant lipophilicity (LogP > 5), creating unique challenges regarding solubility, column retention, and carryover.

This guide moves beyond generic templates, applying first-principles chromatography to balance the polarity of the amide head group with the hydrophobicity of the decyl tail. It is designed for researchers in drug discovery and quality control who require a self-validating, reproducible workflow.

Chemical Context & Challenges

To develop an effective method, we must first deconstruct the analyte:

-

The Chromophore (Head): The benzamide moiety provides UV absorption. While simple benzamide absorbs at 225 nm and ~270 nm, the alkoxy auxochrome at the para position typically induces a bathochromic (red) shift, making 254 nm or 280 nm ideal detection wavelengths.

-

The Hydrophobe (Tail): The decyloxy group renders the molecule practically insoluble in water.

-

Challenge: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase can cause immediate precipitation at the column head, leading to split peaks and high backpressure.

-

Solution: The method must utilize a high-organic starting gradient or an injection volume restriction.

-

Pre-Method Development: Solubility & Spectral Scan

Before touching the HPLC, perform these foundational checks to ensure data integrity.

Solubility Profiling

The analyte is hydrophobic.[1] Do not attempt to dissolve in pure water.

-

Primary Solvent: Acetonitrile (ACN) or Methanol (MeOH).

-

Diluent for Injection: 50:50 ACN:Water (if solubility permits) is ideal to prevent solvent mismatch. If the concentration requires 100% ACN, limit injection volume to < 5 µL.

UV Spectral Scan

Protocol:

-

Prepare a 10 µg/mL solution in ACN.

-

Scan from 200 nm to 400 nm using a PDA detector or UV-Vis spectrophotometer.

-

Target: Identify

.-

Expectation: Distinct absorption bands near 254 nm (benzene ring

) and 270-280 nm (n -

Decision: Use 254 nm for sensitivity; use 280 nm for higher selectivity against non-aromatic impurities.

-

Method Development Strategy (Decision Logic)

The following flowchart illustrates the decision-making process for optimizing the separation of this lipophilic amide.

Figure 1: Logical workflow for optimizing retention of lipophilic amides. Note the emphasis on "Scouting Gradient" to assess hydrophobicity.

Optimized Experimental Protocols

Based on the chemical properties of 4-(Decyloxy)benzamide, two methods are proposed. Method A (Gradient) is recommended for purity profiling (detecting early eluting impurities). Method B (Isocratic) is suitable for rapid potency assay of pure drug substance.

Chromatographic Conditions (The "Gold Standard")

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Standard hydrophobicity. 3.5 µm offers better resolution than 5 µm. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies silanols to reduce tailing; H3PO4 is UV transparent. |

| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent than MeOH; lower backpressure for high-organic gradients. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 35°C or 40°C | Slightly elevated temperature improves mass transfer and reduces backpressure. |

| Detection | UV @ 254 nm | Primary aromatic absorption. |

| Injection Vol | 5 - 10 µL | Low volume prevents solvent effects from the high-organic sample diluent. |

Method A: Gradient Elution (Purity/Impurities)

Use this for raw materials or stability samples.

-

Time 0 min: 40% B (Prevent precipitation, but retain polar impurities)

-

Time 15 min: 95% B (Elute the lipophilic parent peak)

-

Time 20 min: 95% B (Wash column of highly lipophilic dimers)

-

Time 20.1 min: 40% B (Re-equilibration)

-

Time 25 min: Stop

Method B: Isocratic Elution (Rapid Assay)

Use this for high-throughput content uniformity.

-

Ratio: 20% Mobile Phase A / 80% Mobile Phase B

-

Run Time: ~8-10 minutes

-

Note: The high organic content (80%) is necessary to elute the C10 chain in a reasonable time.

System Suitability & Validation (Self-Validating System)

A robust method must prove it works every time it is run. Define these acceptance criteria based on ICH Q2(R1) guidelines [1].

Suitability Criteria Table

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Precision (RSD) | NMT 2.0% (n=5 injections) | Check injector accuracy or pump pulsation. |

| Tailing Factor (T) | 0.8 < T < 1.5 | T > 1.5: Add more acid modifier or replace old column. |

| Theoretical Plates (N) | > 5,000 | N < 5000: Dead volume in system or column degradation. |

| Resolution (Rs) | > 2.0 (between impurity & main peak) | Adjust gradient slope or change column selectivity. |

Troubleshooting Logic (Graphviz)

Figure 2: Diagnostic loop for common issues encountered with lipophilic analytes.

Expert Commentary: The "General Elution Problem"

As a Senior Application Scientist, I must highlight a specific risk with 4-(Decyloxy)benzamide: Carryover .

Because of the C10 alkyl chain, this molecule "sticks" to stainless steel and rotor seals.

-

Observation: You may see "ghost peaks" in blank injections run after a high-concentration standard.

-

Mitigation:

-

Needle Wash: Use a strong needle wash solvent (e.g., 90% ACN / 10% Water). Do not use the default weak wash.

-

Gradient Flush: Ensure your gradient holds at 95-100% B for at least 3-5 minutes at the end of every run to strip the column.

-

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

-

PubChem. Benzamide Compound Summary. National Center for Biotechnology Information.

-

Dolan, J. W. A Guide to HPLC Method Development. LCGC North America.[2]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard Text).

Sources

Advanced Coordination Protocols: 4-(Decyloxy)benzamide as a Lipophilic Ligand

Executive Summary

This guide details the utilization of 4-(Decyloxy)benzamide (C₁₇H₂₇NO₂) as a ligand in coordination chemistry. Unlike simple benzamides, the inclusion of a ten-carbon (decyl) alkyloxy tail confers unique physicochemical properties, specifically lipophilicity and mesogenic (liquid crystalline) potential .

This molecule acts as a "Janus" ligand:

-

The Head (Benzamide): A classic O-donor or N-donor coordination site for transition metals (Cu, Co, Ni, Zn) and lanthanides.

-

The Tail (Decyloxy): A hydrophobic chain that drives self-assembly, solubility in non-polar organic solvents, and membrane permeability in biological applications.

This protocol is designed for researchers developing metallomesogens (metal-containing liquid crystals) or lipophilic metallodrugs .

Ligand Synthesis & Purification

Note: While 4-(Decyloxy)benzamide can be sourced commercially, high-purity crystalline forms required for coordination chemistry are best synthesized freshly to avoid hydrolysis products (benzoic acid derivatives).

Rationale

The most robust synthetic route involves the Williamson ether synthesis of 4-hydroxybenzamide. This avoids the harsh conditions of converting 4-(decyloxy)benzoic acid to its acid chloride, preserving the amide functionality.

Protocol: Alkylation of 4-Hydroxybenzamide

Reagents:

-

4-Hydroxybenzamide (10 mmol, 1.37 g)

-

1-Bromodecane (11 mmol, 2.43 g)

-

Potassium Carbonate (

, anhydrous, 15 mmol, 2.07 g) -

Acetone (dry, 50 mL) or Acetonitrile (for higher reflux temp)

-

Potassium Iodide (KI, catalytic amount, 0.1 g) – Critical for accelerating alkylation.

Step-by-Step Methodology:

-

Activation: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzamide in acetone. Add

and stir at room temperature for 30 minutes. Why: This deprotonates the phenol group, creating the more nucleophilic phenoxide. -

Addition: Add 1-bromodecane and the catalytic KI.

-

Reflux: Attach a condenser and reflux the mixture for 12–24 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting phenol spot should disappear.

-

Work-up:

-

Hot filter the solution to remove inorganic salts (

, excess -

Evaporate the solvent under reduced pressure.[1]

-

-

Purification (Self-Validating Step): Recrystallize the crude solid from Ethanol .

-

Validation: The product should appear as white, pearly plates.

-

Melting Point Check: Target range

138–140 °C. If lower, recrystallize again.

-

Coordination Chemistry Protocols

Mechanism of Action

Benzamide ligands typically coordinate through the Carbonyl Oxygen (O-donor) in neutral conditions, forming an octahedral geometry with solvent molecules filling the coordination sphere. Under basic conditions, deprotonation of the amide nitrogen (

Workflow Visualization

Figure 1: General workflow for synthesizing bis(benzamide) metal complexes. The use of mixed solvents is often necessary due to the hydrophobic decyl tail.

Protocol: Synthesis of Bis[4-(decyloxy)benzamide]Copper(II) Chloride

Reagents:

-

4-(Decyloxy)benzamide (2 mmol)

- (1 mmol)

-

Solvent A: Ethanol (20 mL)

-

Solvent B: Dichloromethane (DCM) (10 mL) – Required to solubilize the ligand fully.

Procedure:

-

Ligand Solution: Dissolve the ligand in the Ethanol/DCM mixture (2:1 ratio). Gentle heating (40 °C) may be required due to the lipophilic chain.

-

Metal Addition: Add the copper salt dissolved in a minimum amount of ethanol (5 mL) dropwise to the ligand solution under continuous stirring.

-

Reaction: Reflux for 3–4 hours.

-

Observation: The solution color should shift (typically to green or blue-green for Cu(II)).

-

-

Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce the volume by 50% using a rotary evaporator and refrigerate.

-

Filtration: Filter the colored complex, wash with cold ethanol (to remove unreacted metal salt) and then cold ether (to remove unreacted ligand).

-

Drying: Vacuum dry over

or silica gel.

Characterization & Data Analysis

To validate coordination, you must distinguish between the free ligand and the metal complex. The primary indicator is the Amide I band (C=O stretch) in IR spectroscopy.

Diagnostic Data Table

| Feature | Free Ligand (4-Decyloxybenzamide) | Metal Complex (M-L) | Mechanistic Insight |

| IR: | 1650–1660 cm⁻¹ | 1620–1640 cm⁻¹ | Red Shift: Indicates coordination through Oxygen. The M-O bond weakens the C=O double bond character. |

| IR: | 3150–3350 cm⁻¹ | 3150–3350 cm⁻¹ | Unchanged/Broadened: Indicates the Nitrogen is not deprotonated and not the primary donor. |

| UV-Vis | d-d transitions (Visible) | Appearance of low-energy bands (e.g., 600–800 nm for Cu) confirms metal center presence. | |

| Solubility | Soluble in DCM, Acetone | Soluble in DMSO, DMF | Complexation often increases polarity slightly, but the decyl tail maintains organic solubility. |

| Magnetic Moment | Diamagnetic | Paramagnetic (if Cu/Co) | Validates the oxidation state of the metal (e.g., 1.7–1.9 BM for Cu(II)). |

Application Notes

A. Metallomesogens (Liquid Crystals)

The 4-(decyloxy) chain is a "mesogenic promoter."

-

Test: Place a small amount of the complex between two glass slides.

-

Instrument: Polarized Optical Microscope (POM) equipped with a hot stage.

-

Expectation: Upon heating, the solid may transition to a turbid fluid (mesophase) before becoming a clear isotropic liquid. Look for "schlieren" or "focal conic" textures characteristic of Smectic or Nematic phases.

-

Design Tip: If the melting point is too high (>200°C), the complex may decompose before showing liquid crystallinity. To lower the melting point, use branched alkyl chains (e.g., 2-ethylhexyl) instead of the linear decyl chain during ligand synthesis.

B. Bioinorganic Chemistry (Drug Delivery)

The decyloxy tail significantly increases the partition coefficient (logP) of the complex.

-

Hypothesis: Metal complexes of simple benzamide are often too hydrophilic to cross bacterial cell walls effectively.

-

Advantage: The C10 tail facilitates passive transport across the lipid bilayer.

-

Protocol for Bio-Assay: When testing antibacterial activity (e.g., Disc Diffusion), do not use water as the solvent. Dissolve the complex in DMSO (Dimethyl Sulfoxide) to ensure the lipophilic tail does not cause precipitation in the agar medium.

Mechanistic Diagram: O-Donor vs N-Donor

Figure 2: Divergent coordination pathways based on pH conditions. For biological and liquid crystal applications, the Neutral O-Donor pathway is standard.

References

-

Synthesis and Bioactivity of Benzamide Complexes Title: Synthesis, Characterization and Bioactivity Study of Novel Benzamides and Their Copper and Cobalt Complexes. Source: TSI Journals (Int. J. Chem. Sci). URL:[Link]

-

Liquid Crystalline Properties of Alkoxybenzamides Title: Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Source: Defense Technical Information Center (DTIC). URL:[Link]

-

Coordination Modes of Benzamide Derivatives Title: Coordination and Ionic compounds of benzamide and related molecules and metal halides. Source: University of Pretoria Repository. URL:[Link]

-

Halogen-Bonded Liquid Crystals (Related Structures) Title: Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines.[2] Source: CrystEngComm (RSC Publishing). URL:[Link]

Sources

4-(Decyloxy)benzamide sample preparation for NMR spectroscopy

Executive Summary

4-(Decyloxy)benzamide (CAS: 156239-54-2) is a significant mesogenic precursor used in the synthesis of liquid crystals and pharmaceutical intermediates. Its structure comprises a polar benzamide head group and a lipophilic decyl (C10) tail. This amphiphilic nature presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly regarding solubility, micellar aggregation, and solvent-solute interactions.

This guide provides a standardized protocol for preparing 4-(Decyloxy)benzamide samples for 1H and 13C NMR. It prioritizes the elimination of aggregation-induced line broadening and ensures accurate integration of the amide and alkyl regions.

Solvent Selection Strategy

The choice of solvent is the single most critical variable for this compound. The amphiphilic structure dictates that the solvent must solvate both the non-polar decyl chain and the hydrogen-bonding amide moiety.

| Solvent | Suitability | Mechanistic Insight |

| DMSO-d6 | Recommended | High Polarity: Disrupts intermolecular hydrogen bonding between amide groups, preventing dimerization. Viscosity: Higher viscosity may slightly broaden lines, but it effectively suppresses aggregation of the C10 chains. Shift Separation: Moves exchangeable amide protons ( |

| Chloroform-d (CDCl | Conditional | Lipophilicity: Excellent for the decyl chain but poor for the amide head. Risk: Often leads to broad, undefined amide signals due to intermediate exchange rates and aggregation. Interference: Residual water peak ( |

| Methanol-d4 | Alternative | Good solubility but causes rapid exchange of amide protons, often making them invisible. Use only if amide observation is not required. |

Preparation Protocol

Materials Required

-

Analyte: 4-(Decyloxy)benzamide (>98% purity).

-

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Use ampoules to minimize water uptake.

-

Vessel: 5mm Precision NMR Tube (e.g., Wilmad 507-PP or equivalent).

-

Filtration: Glass wool or PTFE syringe filter (0.45 µm).

-

Ancillary: Anti-static gun (optional but recommended for static-prone alkyl solids).

Step-by-Step Workflow

Step 1: Gravimetric Preparation

-

Action: Weigh 5.0 – 10.0 mg of 4-(Decyloxy)benzamide into a clean 1.5 mL microcentrifuge tube or glass vial.

-

Reasoning: Direct weighing into the NMR tube is discouraged due to the "fluffy" nature of the solid, which can adhere to the upper walls of the tube, leading to concentration gradients and shimming difficulties [1].

Step 2: Solvation

-

Action: Add 600 µL of DMSO-d6.

-

Action: Cap the vial and vortex for 30 seconds.

-

Observation: If the solution appears cloudy (micelle formation), gently warm the vial to 40°C in a water bath for 2 minutes. The solution must be optically clear.

Step 3: Transfer and Filtration

-

Action: Filter the solution through a small plug of glass wool tightly packed into a Pasteur pipette directly into the NMR tube.

-

Reasoning: Filtration removes suspended micro-particulates which distort magnetic field homogeneity (susceptibility broadening). This is critical for resolving the fine splitting of the aromatic AA'BB' system [2].

Step 4: Depth Adjustment

-

Action: Ensure the solvent height is 40–50 mm .

-

Validation: Use a depth gauge.[1][2] Over-filling reduces signal-to-noise (S/N) by diluting the sample outside the receiver coil; under-filling causes severe shimming errors due to the air-liquid interface susceptibility mismatch [3].

Data Acquisition Parameters

To ensure quantitative accuracy, particularly for the ratio of the aromatic core to the alkyl chain, specific acquisition parameters are required.

| Parameter | Setting | Technical Justification |

| Pulse Angle | 30° | Maximizes S/N per unit time. |

| Relaxation Delay (d1) | 5.0 s | The terminal methyl group and long alkyl chain protons often have |

| Spectral Width | 12-15 ppm | Ensures capture of downfield amide protons (up to 8.5 ppm) and upfield TMS (0 ppm). |

| Scans (ns) | 16 or 64 | Sufficient for 5-10 mg samples at 400 MHz. |

| Temperature | 298 K (25°C) | Standard.[3] If broadening occurs, increase to 313 K (40°C) to increase molecular tumbling rates. |

Expected Spectral Characteristics (in DMSO-d6)

Use this table to validate your sample preparation.

| Moiety | Shift ( | Multiplicity | Integral | Assignment |

| Amide | 7.80, 7.20 | Broad Singlets | 1H, 1H | |

| Aromatic | ~7.85 | Doublet (approx) | 2H | Ar-H (Ortho to C=O) |

| Aromatic | ~6.95 | Doublet (approx) | 2H | Ar-H (Ortho to O-alkyl) |

| Ether | ~4.02 | Triplet | 2H | Ar-O- |

| Water | 3.33 | Broad Singlet | Variable | Residual |

| Solvent | 2.50 | Quintet | - | DMSO-d5 residual |

| Alkyl | 1.70 | Quintet | 2H | |

| Alkyl | 1.20 - 1.45 | Multiplet | 14H | Bulk methylene chain |

| Methyl | 0.86 | Triplet | 3H | Terminal |

Workflow Visualization

The following diagram illustrates the critical path for sample preparation, highlighting decision points for solubility and aggregation control.

Figure 1: Decision-matrix workflow for the preparation of amphiphilic benzamide samples.

References

-

University of Alberta. "NMR Sample Preparation 1." Department of Chemistry. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Troubleshooting & Optimization

Technical Support: Solubilization Strategies for 4-(Decyloxy)benzamide

Executive Summary: The Physicochemical Barrier

To overcome solubility issues, you must first diagnose the nature of the solute. 4-(Decyloxy)benzamide presents a dual challenge known in pharmaceutical physics as the "Brick Dust vs. Grease Ball" paradox:

-

The "Brick Dust" Component (Crystal Lattice Energy): The benzamide core contains a primary amide group (

). This group acts as both a hydrogen bond donor and acceptor, creating a rigid, high-melting-point crystal lattice. High energy is required to break these intermolecular bonds. -

The "Grease Ball" Component (Hydrophobicity): The decyloxy tail (

) is highly lipophilic. This long alkyl chain drives the LogP (partition coefficient) significantly high (predicted > 4.5), making the molecule repel water entropy-wise.

The Result: Water cannot break the crystal lattice nor solvate the non-polar tail effectively. Simple pH adjustment will fail (see FAQ). Successful solubilization requires disrupting the lattice (cosolvents) or shielding the tail (complexation).

Decision Matrix: Selecting Your Method

Use the following logic flow to determine the correct protocol for your specific application.

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Detailed Protocols

Protocol A: The "Solvent Shift" (Cosolvency)

Best for: Early-stage in vitro screening where DMSO tolerance is high.

The Mechanism: You dissolve the compound in a water-miscible organic solvent (DMSO) to break the crystal lattice, then dilute into water. Critical Warning: The "Crash Out" effect. If you add water to the DMSO stock, the sudden polarity shift causes the hydrophobic decyl tails to aggregate instantly, forming amorphous precipitates.

Step-by-Step:

-

Stock Preparation: Dissolve 4-(Decyloxy)benzamide in 100% anhydrous DMSO to a concentration of 10–20 mM . Sonicate if necessary until clear.[1]

-

The "Vortex Injection" Technique:

-

Prepare your aqueous media (buffer/media) in a tube.

-

Set the vortex mixer to medium-high speed.

-

While vortexing the aqueous media, slowly inject the DMSO stock directly into the center of the vortex.

-

Why? This maximizes rapid dispersion, preventing local regions of high water concentration from forcing the drug out of solution before it can disperse.

-

-

Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless your cells are resistant.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: High-concentration stock solutions, animal studies, and sensitive cell lines.

The Mechanism:

Hydroxypropyl-

Step-by-Step:

-

Carrier Preparation: Prepare a 20% (w/v) HP-

-CD solution in water or saline. (e.g., 2g CD in 10mL water). -

Addition: Add excess 4-(Decyloxy)benzamide to the CD solution.

-

Equilibration (The Energy Input):

-

Option 1 (Standard): Shake at 250 rpm at room temperature for 24–48 hours.

-

Option 2 (Accelerated - Autoclave): If the compound is heat stable (benzamides generally are stable up to ~130°C), autoclave the suspension at 121°C for 20 mins. The heat breaks the crystal lattice, allowing the CD to capture the molecule as it cools.

-

-

Filtration: Filter through a 0.45

m PVDF filter to remove uncomplexed solid. -

Validation: The filtrate is your soluble stock.

Figure 2: Workflow for generating a cyclodextrin inclusion complex.

Technical FAQs & Troubleshooting

Q1: I tried adding HCl to acidify the solution, but it didn't dissolve. Why?

A: This is a common misconception. While amides contain nitrogen, they are not basic like amines. The lone pair on the nitrogen is delocalized into the carbonyl group (resonance), making the amide extremely weak (pKa of conjugate acid

-

Result: You cannot protonate the amide nitrogen in water; you would need concentrated sulfuric acid, which would hydrolyze the molecule.

-

Correction: Do not use pH adjustment. Rely on cosolvents or complexation.

Q2: My solution turned cloudy after 1 hour. What happened? A: You are witnessing Ostwald Ripening or kinetic precipitation. You likely created a supersaturated solution (Kinetic Solubility) that is now reverting to its stable crystalline state (Thermodynamic Solubility).

-

Fix: Use a crystallization inhibitor. Add 0.1% HPMC (Hydroxypropyl methylcellulose) or PVP K30 to your buffer. Polymers adsorb to the crystal nuclei and sterically hinder them from growing into visible precipitates.

Q3: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile. If you use the "solvent evaporation" method to coat plates, the decyl tails may align and crystallize rapidly as the ethanol evaporates. DMSO is preferred for liquid stocks because its high boiling point and strong solvation power maintain the "molecularly dispersed" state longer.

Q4: Is the molecule stable in water long-term? A: Benzamides are generally stable to hydrolysis at neutral pH and room temperature. However, the presence of the electron-donating alkoxy group (decyloxy) at the para position slightly increases electron density on the carbonyl, making it less susceptible to nucleophilic attack (hydrolysis) compared to electron-deficient analogs.

-

Storage: Store aqueous stocks at 4°C. If using Cyclodextrins, the complex also protects against hydrolysis.

Summary Data Table

| Parameter | Value / Characteristic | Implication for Solubility |

| LogP (Predicted) | ~4.5 - 5.5 | Highly Lipophilic. Requires surfactant or CD. |

| pKa (Basic) | ~ -1.5 (Very weak) | pH adjustment is useless. |

| H-Bond Donors | 1 (Amide -NH2) | Strong crystal lattice (High Melting Point). |

| Best Solvent | DMSO, DMF | Good for stock solutions (>50 mg/mL). |

| Best Aqueous Carrier | 20% HP- | Biorelevant, low toxicity, stable. |

References

-

Solubility of Amides & Hydrolysis

-

O'Connor, C. J. (1970). "The acid-catalysed hydrolysis of amides."[2] Quarterly Reviews, Chemical Society. (Establishes the resistance of amides to protonation at physiological pH).

-

-

Cyclodextrin Complexation

-

Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

-

- Solid Dispersions & "Brick Dust" Molecules: Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict oral drug absorption." European Journal of Pharmaceutical Sciences. (Discusses the classification of "Brick Dust" vs "Grease Ball" molecules).

- Cosolvent Techniques: Yalkowsky, S. H. (1999). "Solubility and Solubilization in Aqueous Media." American Chemical Society. (Foundational text on cosolvency and Log-Linear solubility models).

Sources

Technical Support Center: Strategies for Removing Unreacted 4-Hydroxybenzamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 4-hydroxybenzamide from their crude reaction mixtures. As a polar, amphiprotic molecule, its removal requires a carefully considered strategy based on the specific properties of your desired product. This document provides in-depth, field-proven methodologies and troubleshooting advice to ensure the successful purification of your target compound.

Part 1: Foundational Knowledge & Initial Assessment

Before selecting a purification strategy, a preliminary analysis of your crude product is essential. This initial assessment will dictate the most efficient and effective path forward.

Q1: What are the key properties of 4-hydroxybenzamide that influence its removal?

A1: Understanding the physicochemical properties of 4-hydroxybenzamide is the cornerstone of designing a successful purification protocol. It possesses two key functional groups—a weakly acidic phenolic hydroxyl group and a neutral amide group—which govern its solubility and reactivity.

Causality: The phenolic proton is weakly acidic (pKa ≈ 10), meaning it can be deprotonated by a strong base like sodium hydroxide (NaOH) to form a water-soluble sodium phenoxide salt.[1][2] However, it is not acidic enough to react with a weak base like sodium bicarbonate (NaHCO₃).[2] The amide group is neutral and, along with the aromatic ring, contributes to its solubility in polar organic solvents.[3][4] This dual nature is the key "handle" we can use for separation.

| Property | 4-Hydroxybenzamide | 4-Hydroxybenzoic Acid (Common Precursor/Impurity) |

| Molecular Formula | C₇H₇NO₂ | C₇H₆O₃ |

| Molecular Weight | 137.14 g/mol [5] | 138.12 g/mol [6] |

| Melting Point | 161-162 °C[7][8] | 214-215 °C[9] |

| Appearance | White crystalline solid[3][4] | White crystalline solid[9] |

| Acidity (pKa) | ~10 (Phenolic -OH) | ~4.5 (Carboxylic Acid)[9] |

| Solubility | Low in water; Soluble in ethanol, DMSO, esters.[3][4] | Slightly soluble in water; Soluble in alcohols, acetone.[9] |

Q2: How do I perform an initial assessment of my crude product?

A2: A quick analysis by Thin-Layer Chromatography (TLC) is the most critical first step. It provides a qualitative snapshot of your mixture's complexity and helps in developing a purification strategy.

Protocol for Initial TLC Analysis:

-

Prepare Samples: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol). Also, prepare separate solutions of your starting material (4-hydroxybenzamide) and, if possible, your expected product.

-

Spot the Plate: Using a capillary tube, spot each solution onto a silica gel TLC plate.

-

Develop the Plate: Place the plate in a developing chamber containing a pre-determined solvent system (eluent). A good starting point is a mixture of a non-polar and a polar solvent, such as 1:1 Hexane:Ethyl Acetate.

-

Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

-

Analyze: Compare the spots from your crude mixture to the standards. This will show you if 4-hydroxybenzamide is present and how well it separates from your desired product. The goal is to find a solvent system where your product's Retention Factor (Rf) is different from that of 4-hydroxybenzamide.[10]

Part 2: Purification Method Selection

The optimal purification strategy depends entirely on the relative properties of your desired product and the 4-hydroxybenzamide contaminant.

Q3: Which purification method is right for my sample?

A3: Use the following decision workflow, which is based on the differential properties of your compound of interest (COI) versus 4-hydroxybenzamide.

Caption: Decision workflow for choosing a purification method.

Part 3: Detailed Protocols & Troubleshooting

This section provides step-by-step guides and solutions to common problems for the principal purification techniques.

Method A: Acid-Base Extraction

Expertise & Experience: This technique is the most efficient method when your desired product has acidic or basic properties different from the weakly acidic 4-hydroxybenzamide. It leverages the change in solubility of a compound when it is converted into its salt form.[11]

Q4: When is acid-base extraction the best choice to remove 4-hydroxybenzamide?

A4: Acid-base extraction is ideal if your desired product is either:

-

Neutral: Your product will remain in the organic layer while a strong base wash (e.g., 1M NaOH) selectively converts 4-hydroxybenzamide into its water-soluble phenoxide salt.[1]

-

Basic: Your product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous layer, leaving the neutral 4-hydroxybenzamide in the organic layer.

-

A Stronger Acid (e.g., Carboxylic Acid): A wash with a weak base (e.g., saturated NaHCO₃) will selectively extract the more acidic product into the aqueous layer, leaving the less acidic 4-hydroxybenzamide behind.[2]

Q5: How do I perform a strong base wash to remove 4-hydroxybenzamide from a neutral product?

A5: This protocol details the removal of 4-hydroxybenzamide from a neutral compound that is soluble in an organic solvent like ethyl acetate or dichloromethane.

Caption: Workflow for removing 4-hydroxybenzamide via strong base extraction.

Experimental Protocol:

-

Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

-

First Extraction: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

-

Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The organic layer contains your neutral product, while the aqueous layer now contains the sodium salt of 4-hydroxybenzamide.[1][11]

-

Collection: Carefully drain the lower aqueous layer.

-

Repeat (Optional): For highly contaminated samples, repeat the wash with a fresh portion of 1M NaOH.

-

Neutralization Wash: Wash the organic layer with deionized water to remove any residual NaOH.

-

Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

-

Drying and Isolation: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain your purified product.

Q6: I'm getting a thick emulsion at the interface during extraction. What should I do?

A6: Emulsion formation is a common issue. It's a suspension of one liquid in the other, preventing clean separation.

-

Trustworthiness: The primary cause is often overly vigorous shaking.

-

Solution 1 (Patience): Allow the funnel to sit undisturbed for a longer period (15-30 minutes).

-

Solution 2 (Brine): Add a small amount of saturated brine solution. The increased ionic strength of the aqueous layer can help force the separation.

-

Solution 3 (Filtration): In stubborn cases, drain the entire mixture and filter it through a pad of Celite or glass wool. This can physically break up the emulsion.

Method B: Recrystallization

Expertise & Experience: Recrystallization is a powerful purification technique for solids that relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. It is most effective when the desired product is the major component of the crude material.

Q7: How can I use recrystallization to remove 4-hydroxybenzamide?

A7: The success of recrystallization hinges on finding a solvent in which your desired product and 4-hydroxybenzamide exhibit different solubility profiles. Ideally, your product should be highly soluble in the hot solvent but poorly soluble in the cold solvent, while 4-hydroxybenzamide is either very soluble or very insoluble in that same solvent at all temperatures.[12]

Experimental Protocol:

-

Solvent Selection: Choose an appropriate solvent (see table below). Place the crude solid in an Erlenmeyer flask.

-

Dissolution: Add the minimum amount of hot solvent required to just fully dissolve the solid.[10]

-

Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]

-

Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated product.[10]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the soluble impurities.[13]

-

Drying: Dry the purified crystals under vacuum.

| Solvent | Suitability for 4-Hydroxybenzamide | Comments |

| Water | Good[13] | 4-HB is soluble in hot water and sparingly soluble in cold. An excellent choice if your product is not water-soluble. |

| Ethanol/Water | Good[13] | A versatile mixed-solvent system. The ratio can be tuned to optimize separation. |

| Ethyl Acetate | Moderate | 4-HB is soluble.[14] Useful if your product has low solubility in ethyl acetate. |

| Acetonitrile | Moderate | Often gives good results for amides.[15] |

Q8: My compound "oiled out" instead of forming crystals. How do I fix this?

A8: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of solid crystals. This often traps impurities.

-

Causality: The primary cause is that the solution is supersaturated at a temperature above the compound's melting point, or the solution cooled too rapidly.

-

Solution 1: Re-heat the solution to dissolve the oil, add slightly more solvent to lower the saturation point, and allow it to cool much more slowly. Insulating the flask can help.

-

Solution 2: Try a different recrystallization solvent, preferably one with a lower boiling point.[12]

Method C: Column Chromatography

Expertise & Experience: Flash column chromatography is a highly effective but more labor-intensive method for separating compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (eluent).[16] It is often the method of choice when extraction and recrystallization fail.

Q9: I can't separate my product with other methods. How do I set up a column to remove 4-hydroxybenzamide?

A9: Since 4-hydroxybenzamide is a polar compound, it will adhere strongly to a polar stationary phase like silica gel. Therefore, a relatively polar eluent will be needed to move it down the column. Your goal is to find an eluent system that moves your product off the column while either retaining the 4-hydroxybenzamide or eluting it in completely separate fractions.

Experimental Protocol:

-

Eluent Selection: Use TLC to find a solvent system that gives your desired product an Rf of ~0.3-0.4 and shows good separation from the 4-hydroxybenzamide spot.[12] Common systems for amides include Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients.[15][17]

-

Column Packing: Prepare a slurry of silica gel in your starting eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent, then adsorb it onto a small amount of silica). Carefully load this concentrated sample onto the top of the packed silica.

-

Elution: Begin running the eluent through the column, collecting fractions in test tubes. If a gradient is needed, gradually increase the proportion of the more polar solvent to elute the more tightly-bound compounds.

-

Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q10: My product seems to be decomposing on the silica column. What can I do?

A10: Silica gel is naturally acidic and can cause decomposition of sensitive compounds.[18]

-

Solution 1 (Deactivation): Add a small amount of a neutralising base, like triethylamine (~0.5-1%), to your eluent system. This will deactivate the acidic sites on the silica gel.[15] Remember to re-optimize your Rf on TLC with the added base.

-

Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina, or using reverse-phase chromatography (C18 silica) if your compound is suitable.[17]

Part 4: Purity Analysis

Q11: How do I confirm the complete removal of 4-hydroxybenzamide?

A11: After purification, you must verify the absence of the starting material.

-

TLC: The simplest check. Spot your purified product next to a 4-hydroxybenzamide standard. After developing the plate, there should be no spot in the purified lane that corresponds to the Rf of the standard.

-

HPLC: High-Performance Liquid Chromatography provides a quantitative assessment of purity.[3] A well-developed method will show a distinct peak for your product and no peak at the retention time corresponding to 4-hydroxybenzamide.

-

NMR Spectroscopy: ¹H NMR is a powerful tool. In the spectrum of your purified product, you should see the complete disappearance of the characteristic aromatic proton signals of 4-hydroxybenzamide.

References

- BenchChem. (n.d.). Solubility profile of 4-Hydroxybenzamide in different solvents.

- Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.

- BenchChem. (n.d.). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.

- ChemBK. (2024, April 10). p-Hydroxybenzamide.

- BenchChem. (n.d.). Technical Support Center: Optimizing 4-Hydroxybenzamide Synthesis.

- Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide.

- Wikipedia. (n.d.). Acid–base extraction.

- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

- Sigma-Aldrich. (n.d.). 4-Hydroxybenzamide 98%.

- ChemicalBook. (2026, January 13). 4-Hydroxybenzamide.

- BenchChem. (n.d.). Technical Support Center: Purification of 4-Hydroxybutanamide.

- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- BenchChem. (n.d.). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions.

- Wikipedia. (n.d.). 4-Hydroxybenzoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid.

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

- BioCrick. (n.d.). 4-Hydroxybenzamide.

Sources

- 1. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxybenzamide 98 619-57-8 [sigmaaldrich.com]

- 8. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]

- 9. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Hydroxybenzamide | CAS:619-57-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. researchgate.net [researchgate.net]

- 16. growingscience.com [growingscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Chromatography [chem.rochester.edu]

Optimizing solvent selection for 4-(Decyloxy)benzamide purification

Executive Summary

Purifying 4-(Decyloxy)benzamide presents a classic "amphiphilic challenge."[1][2] The molecule contains two conflicting domains:[3][4][5]

-

Polar Head: The benzamide group (H-bond donor/acceptor, high melting point).[2]

-

Lipophilic Tail: The C10 decyloxy chain (non-polar, flexible, prone to "oiling out").[2]

This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystallization.[1][2] This guide provides a logic-driven approach to solvent selection, specifically designed to suppress LLPS and maximize purity.[2]

Part 1: Solvent Selection Logic (The "Why")

You cannot rely on a single "magic solvent" due to the molecule's dual nature.[2] You must balance the Solubility Parameter (

Solvent Screening Matrix

Use this table to select your starting solvent system based on your primary impurity profile.[2]

| Solvent Class | Examples | Suitability | Mechanism of Action |

| Protics (Alcohols) | Ethanol, Isopropanol | High | Dissolves the amide head via H-bonding; alkyl chain solubility decreases with cooling.[1][2] Best for general purification.[2] |

| Esters | Ethyl Acetate | Medium | Good for the lipophilic tail.[2] Often requires a non-polar anti-solvent (e.g., Hexane) to force precipitation.[2] |

| Aromatics | Toluene | Specific | Excellent for removing aliphatic impurities.[2] High boiling point aids in dissolving the rigid benzamide core.[2] |

| Nitriles | Acetonitrile | Low | Often too polar; tends to cause oiling out with long aliphatic chains upon cooling.[2] |

| Chlorinated | DCM, Chloroform | Avoid | Too good a solvent (high solubility at all temps).[2] Poor recovery yield.[2][4] |

Technical Insight: The C10 chain lowers the melting point compared to the parent benzamide but increases solubility in non-polar solvents. If your crude material is sticky or oily, avoid straight non-polar solvents (Hexanes) as they will likely extract the product as an oil rather than a crystal.[2]

Part 2: Experimental Protocol (The "How")

Objective: Isolate high-purity crystalline 4-(Decyloxy)benzamide while preventing oiling out.

Standard Operating Procedure (SOP-8821)

-

Dissolution (The "Near-Boil"):

-

Place crude solid in a flask equipped with a reflux condenser.[2]

-

Add Ethanol (95%) or Ethyl Acetate slowly while heating to near reflux (~75-78°C).[1][2]

-

Target Concentration: ~1 g solute per 5–10 mL solvent.[2]

-

Critical: If the solution is cloudy/colored, perform a hot filtration through a pre-warmed glass funnel to remove insoluble mechanical impurities.[2]

-

-

Nucleation Control (The "Seed"):

-

Remove from heat.[2] Allow the solution to cool naturally to ~50°C.

-

Seed Step: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod.

-

Why: This bypasses the metastable zone where oiling out occurs, forcing the system directly into the crystalline phase.

-

-

Crystallization (The "Slow Down"):

-

Isolation:

Part 3: Troubleshooting & FAQs (The "Fix")

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

A: This is Liquid-Liquid Phase Separation (LLPS).[1][2] The solution enters a region where it is thermodynamically more stable to separate into a solute-rich oil and a solute-poor solvent than to crystallize.[1]

-

Immediate Fix: Reheat the mixture until clear. Add a small amount (5-10%) of a better solvent (e.g., if using Ethanol/Water, add more Ethanol).[2]

-

Prevention: Use the Seeding technique described in the SOP. Seeding provides a template for crystal growth, bypassing the oil phase.[2]

Q2: The yield is very low (<50%).

A: The decyloxy chain makes the molecule quite soluble in organics even at room temperature.

-

Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process (Second Crop).

-

Alternative: Use a mixed solvent system.[2][3][7][8] Dissolve in minimal hot Ethyl Acetate, then add warm Hexane dropwise until slight turbidity appears. Cool slowly.

Q3: The melting point is broad (e.g., 135-140°C range).

A: This indicates either solvent inclusion or polymorphism.[2]

-